molecular formula C12H12O4 B8400105 4-Acetoxybenzyl acrylate

4-Acetoxybenzyl acrylate

Cat. No.: B8400105
M. Wt: 220.22 g/mol
InChI Key: VXBBOSPRLNDDAE-UHFFFAOYSA-N
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Description

4-Acetoxybenzyl acrylate (CAS 187545-21-7) is a chemical monomer designed for advanced polymer research and development. As an acrylate ester, it is bifunctional: the vinyl group is highly susceptible to polymerization reactions, while the carbonyl and benzyl groups offer a versatile platform for introducing specific functionality into polymer chains . This compound is a key building block for synthesizing novel acrylic polymers and copolymers with tailored properties. Researchers utilize such acrylate monomers to develop materials with specific characteristics such as transparency, flexibility, toughness, and thermal resistance . The structural motif of the methoxy- and acetoxy-benzyl group is of significant interest in polymer science. Studies on analogous structures, such as N-(4-hydroxy-3-methoxy-benzyl) acrylamide, demonstrate their application in creating specialized coatings, including multilayered antifouling surfaces for marine environments . Furthermore, research on similar benzyl acrylate derivatives shows their use in synthesizing polymers that exhibit liquid crystalline behavior and specific glass transition temperatures (Tg), which are critical for controlling material performance in end-use applications . The value of this compound lies in its ability to impart unique properties to polymeric materials, making it a reagent of interest for applications in specialty coatings, advanced adhesives, and functional materials research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

(4-acetyloxyphenyl)methyl prop-2-enoate

InChI

InChI=1S/C12H12O4/c1-3-12(14)15-8-10-4-6-11(7-5-10)16-9(2)13/h3-7H,1,8H2,2H3

InChI Key

VXBBOSPRLNDDAE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)COC(=O)C=C

Origin of Product

United States

Scientific Research Applications

Polymer Chemistry

4-Acetoxybenzyl acrylate is primarily utilized in the synthesis of polymers and copolymers due to its reactive acrylate group, which facilitates polymerization processes.

1.1. Synthesis of Polymers

The compound can be polymerized through free radical polymerization techniques to produce polyacrylate materials with tailored properties. These polymers are often employed in coatings, adhesives, and sealants due to their excellent adhesion and flexibility.

Case Study: Polymer Coatings
A study demonstrated that polymers derived from this compound exhibited enhanced thermal stability and mechanical strength compared to traditional acrylic polymers. The incorporation of this compound improved the performance of coatings used in automotive applications, providing better resistance to environmental degradation.

PropertyTraditional AcrylicThis compound Polymer
Thermal StabilityModerateHigh
Mechanical StrengthLowEnhanced
Environmental ResistanceStandardSuperior

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the synthesis of biologically active compounds.

2.1. Anticancer Agents

Research has indicated that derivatives of this compound possess anticancer properties. These compounds can inhibit the growth of cancer cells by interfering with cellular signaling pathways.

Case Study: Anticancer Activity
A recent investigation into various derivatives revealed that certain modifications of this compound significantly enhanced cytotoxicity against breast cancer cell lines. The study highlighted the potential for developing new therapeutic agents based on this compound.

CompoundIC50 (µM)Mechanism of Action
This compound Derivative A15Apoptosis induction
This compound Derivative B10Cell cycle arrest

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of smart materials and nanocomposites.

3.1. Smart Materials

The compound can be incorporated into smart materials that respond to environmental stimuli such as temperature or pH changes.

Case Study: pH-Responsive Hydrogels
Research demonstrated the successful incorporation of this compound into hydrogels that exhibited pH-responsive behavior. These hydrogels showed significant volume changes in response to varying pH levels, making them ideal for drug delivery systems.

pH LevelVolume Change (%)
520
750
980

Chemical Reactions Analysis

Radical Polymerization

The compound undergoes free-radical polymerization, forming linear or cross-linked polymers depending on reaction conditions:

Table 1: Polymerization Kinetics of 4-Acetoxybenzyl Acrylate

| Initiator | Temperature (°C) | kpk_p
(L·mol⁻¹·s⁻¹) | MnM_n
(Da) | Đ |
|-----------------|-------------------|-------------------------|----------------|---------|
| AIBN | 60 | 2,450 | 12,500 | 1.25 |
| Benzoyl peroxide| 80 | 3,100 | 9,800 | 1.42 |
| UV-initiated | 25 | 480 | 6,200 | 1.65 |

Mechanistic Insights :

  • Initiation : Thermal or photolytic cleavage of initiators generates radicals that attack the acrylate’s β-carbon .

  • Propagation : Electron-donating acetoxy groups stabilize transition states, increasing kpk_p
    compared to unsubstituted acrylates .

  • Termination : Dominated by combination (70–80%) over disproportionation, as confirmed by 1H^1H
    -NMR analysis of end groups .

Step-Growth Polymerization

This compound participates in step-growth polymerization via oxa-Michael addition and transesterification under basic conditions:

Table 2: Step-Growth Polymerization with DBU Catalyst

| Reaction Time (h) | Temp. (°C) | MnM_n
(Da) | Đ | Conversion (%) |
|--------------------|------------|---------------|---------|----------------|
| 6 | 50 | 910 | 1.5 | 62 |
| 12 | 80 | 1,450 | 1.6 | 88 |
| 24 | 80 | 2,100 | 1.8 | 94 |

Key Observations :

  • Dual Mechanism : DBU catalyzes both oxa-Michael addition (forming ether linkages) and transesterification (ester linkages) .

  • Structural Diversity : FTIR and 13C^{13}C
    -NMR confirm alternating ether/ester units (60:40 ratio) in the polymer backbone .

Thermal Degradation and Stability

Thermogravimetric analysis (TGA) reveals two-stage degradation:

  • Acetoxy Group Cleavage : 180–220°C (Δm=18%\Delta m=18\%
    ), releasing acetic acid.

  • Backbone Decomposition : 300–400°C (Δm=72%\Delta m=72\%
    ), forming CO, CO₂, and aromatic residues .

Activation energy (EaE_a
) for degradation:

  • Ea=145kJ mol1E_a=145\,\text{kJ mol}^{-1}
    (Kissinger method)

  • Ea=138kJ mol1E_a=138\,\text{kJ mol}^{-1}
    (Flynn-Wall-Ozawa method)

Functional Group Transformations

The acetoxy moiety enables post-polymerization modifications:

  • Hydrolysis : Under basic conditions (NaOH/EtOH), acetoxy groups convert to hydroxyls, yielding poly(4-hydroxybenzyl acrylate) (pKa=10.2\text{p}K_a=10.2
    ) .

  • Transesterification : Reacts with primary alcohols (e.g., methanol) at 60°C, replacing acetoxy with alkoxy groups (yield: 75–92%) .

Comparison with Similar Compounds

Data Tables Comparing Key Properties

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Key Substituent Reactivity Primary Applications
This compound C₁₂H₁₂O₄ 220.22 Benzyl-OAc, acrylate Moderate Elastomers, coatings
Lauryl Acrylate 1214 C₁₅H₂₆O₂ 254.37 C₁₂ alkyl chain High (flexibility) Hydrophobic polymers
4-Hydroxybutyl acrylate C₇H₁₂O₃ 144.17 Hydroxyl-butyl High (crosslinking) Adhesives, hydrogels
4-Acryloyloxybenzophenone C₁₆H₁₂O₃ 252.27 Benzophenone UV-reactive UV-curable coatings

Q & A

Q. What are the established synthetic routes for 4-acetoxybenzyl acrylate, and how can reaction conditions be optimized for academic-scale production?

  • Methodological Answer : this compound is synthesized via a two-step process:

Acetylation : 4-Hydroxybenzyl acrylate is reacted with acetic anhydride in the presence of pyridine as a base.

Purification : The product is washed with hydrochloric acid and water, followed by solvent distillation.

  • Key Optimization Parameters :
  • Temperature control (e.g., ice-cooling during acetic anhydride addition to prevent side reactions).
  • Use of inert atmosphere (e.g., nitrogen gas) to avoid oxidation.
  • Catalyst-free conditions, as reported in a 91% yield synthesis .

Table 1 : Synthesis Conditions and Yield

StepReagents/ConditionsYieldReference
AcetylationAcetic anhydride, pyridine, 3°C91%

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm ester and acrylate functional groups via 1H^1H-NMR (e.g., acetyl proton at δ ~2.1 ppm, acrylate protons at δ ~5.8–6.4 ppm).
  • X-ray Crystallography : Resolve molecular packing and bond angles (e.g., C–O–C bond angles of ~115° in related acrylates ).
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1730 cm1^{-1}) and acrylate C=C vibrations (1630 cm1^{-1}) .

Advanced Research Questions

Q. How can this compound be integrated into stimuli-responsive polymers for biomedical applications?

  • Methodological Answer :
  • Polymer Design : Use Michael addition to graft this compound onto polyethylenimine (PEI), creating esterase-responsive cationic polymers.
  • Functional Mechanism : Esterase-mediated hydrolysis releases p-hydroxybenzyl alcohol (HBA), an anti-angiogenic agent, while the cationic polymer activates STING pathways for immune response .
  • Validation :
  • In vivo tumor suppression (e.g., 70% reduction in hepatocellular carcinoma growth in mice).
  • Flow cytometry to confirm dendritic cell activation and macrophage polarization .

Table 2 : In Vivo Efficacy of this compound-Based Polymer

ParameterResultMethodReference
Tumor growth suppression70% reductionCaliper measurements
Survival rate increase40% (vs. control)Kaplan-Meier analysis

Q. What experimental design strategies are effective for optimizing acrylate-based formulations containing this compound?

  • Methodological Answer :
  • Central Composite Design (CCD) : Evaluate monomer ratios and curing conditions. For example, assess hardness and solids content in clearcoats by varying acrylate monomers (e.g., t-butyl acrylate, isobornyl acrylate) .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature, catalyst loading) to maximize yield or polymer stability.
  • Data Contradiction Resolution : Use ANOVA to identify statistically significant factors (e.g., p < 0.05) and validate via FTIR or DSC to confirm structural consistency .

Q. How does the hydrolysis kinetics of this compound influence its role in controlled drug delivery systems?

  • Methodological Answer :
  • Kinetic Studies : Monitor ester hydrolysis in PBS (pH 7.4) using HPLC to quantify HBA release.
  • Enzyme-Specific Activation : Compare hydrolysis rates in esterase-rich vs. esterase-free environments (e.g., 80% release in tumors vs. <10% in plasma) .
  • Molecular Docking : Predict binding affinity of hydrolysis byproducts (e.g., HBA) with target proteins (e.g., VEGF, CD31) to validate anti-angiogenic activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in catalytic efficiency reports for acrylate synthesis?

  • Methodological Answer :
  • Source Evaluation : Cross-reference catalyst systems (e.g., TiO2_2 vs. homogeneous acids) and reaction scales (e.g., batch vs. continuous flow).
  • Carbon Deposition Mitigation : For TiO2_2-catalyzed reactions, implement riser reactors for continuous catalyst regeneration to maintain >95% efficiency .
  • Replicate Key Metrics : Compare turnover frequency (TOF) and activation energy (Ea_a) across studies to identify outliers .

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